molecular formula C22H28N2O3S B11090420 N-[1-{[2-(3,4-dimethylphenoxy)ethyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]benzamide

N-[1-{[2-(3,4-dimethylphenoxy)ethyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]benzamide

Cat. No.: B11090420
M. Wt: 400.5 g/mol
InChI Key: GVSRJCCCPXQTHG-UHFFFAOYSA-N
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Description

benzamide , is a chemical compound with the following structural formula:

C20H24N2O3S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_3\text{S} C20​H24​N2​O3​S

Benzamide belongs to the class of amide compounds, characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom. It has diverse applications in pharmaceuticals, industry, and research.

Preparation Methods

Synthetic Routes:: One synthetic route for benzamide involves the direct condensation of benzoic acids and amines. Notably, a green and efficient method utilizes ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl₄) . This approach offers advantages such as mild reaction conditions, high yields, and eco-friendliness.

Industrial Production:: Industrial-scale production methods may vary, but the synthetic route mentioned above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

Benzamide can undergo various chemical reactions:

    Amide Formation: The primary reaction involves the condensation of carboxylic acids and amines to form benzamides.

    Oxidation and Reduction: Benzamide may participate in oxidation or reduction reactions, depending on the functional groups present.

    Substitution Reactions: Substituents on the benzene ring can undergo substitution reactions (e.g., halogenation, nitration).

Common reagents include carboxylic acids, amines, and Lewis acidic catalysts. The major products are various benzamide derivatives.

Scientific Research Applications

Benzamide finds applications in:

    Pharmaceuticals: As an intermediate in drug synthesis (e.g., loperamide, acetaminophen).

    Chemical Research: Studying amide-based reactions and mechanisms.

    Biological Research: Investigating its effects on molecular targets and pathways.

    Industry: Used in paper, plastic, and rubber manufacturing.

Mechanism of Action

The exact mechanism by which benzamide exerts its effects depends on the specific context (e.g., as a drug or research tool). It may involve interactions with receptors, enzymes, or cellular pathways.

Comparison with Similar Compounds

Benzamide’s uniqueness lies in its specific substituents and structure. Similar compounds include other amides, such as acetanilide and benzoyl chloride.

Properties

Molecular Formula

C22H28N2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[1-[2-(3,4-dimethylphenoxy)ethylamino]-4-methylsulfanyl-1-oxobutan-2-yl]benzamide

InChI

InChI=1S/C22H28N2O3S/c1-16-9-10-19(15-17(16)2)27-13-12-23-22(26)20(11-14-28-3)24-21(25)18-7-5-4-6-8-18/h4-10,15,20H,11-14H2,1-3H3,(H,23,26)(H,24,25)

InChI Key

GVSRJCCCPXQTHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC(=O)C(CCSC)NC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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